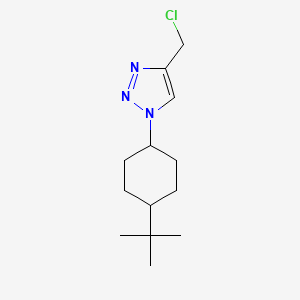

1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole

Description

1-(4-(tert-Butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole is a 1,4-disubstituted triazole synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method for constructing 1,2,3-triazoles . The compound features a tert-butyl-substituted cyclohexyl group at the 1-position and a chloromethyl group at the 4-position. The tert-butyl group enhances steric bulk and lipophilicity, while the chloromethyl moiety serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

1-(4-tert-butylcyclohexyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClN3/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUUVZMRNJSMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.

- Molecular Formula : C13H18ClN3

- Molecular Weight : 251.76 g/mol

- CAS Number : 2098089-32-6

Synthesis

The synthesis of the compound typically involves the reaction of tert-butyl cyclohexyl amine with chloromethyl triazole derivatives. The process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on related triazole compounds reported varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Triazole A | 15 | 12 |

| Triazole B | 18 | 14 |

| This compound | 20 | 16 |

Anticancer Activity

The anticancer potential of triazoles has been widely studied. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 8.7 |

| A549 (Lung Cancer) | 10.5 |

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes involved in cellular processes. For example, they may act as inhibitors of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including the target compound, demonstrated significant antimicrobial activity against a panel of bacteria and fungi. The results indicated that the presence of the tert-butyl group enhanced the lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy.

Case Study 2: Anticancer Screening

In another investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. The results showed that it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent in oncology.

Scientific Research Applications

Medicinal Chemistry

1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole has been investigated for its potential as a pharmaceutical agent. The triazole ring is known for its bioactive properties, making it a valuable scaffold in drug design.

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Compounds similar to this compound have shown effectiveness against various fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

- Anticancer Properties : Research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cells. The chloromethyl group may facilitate interactions with biological targets, enhancing the compound's therapeutic efficacy.

Agrochemicals

The compound's structure suggests potential applications in agrochemical formulations. Triazoles are commonly used as fungicides in agriculture.

- Fungicidal Activity : Studies have shown that triazole-based compounds can effectively control fungal diseases in crops. The incorporation of the tert-butyl group may enhance the lipophilicity of the compound, improving its absorption and retention in plant tissues.

Material Science

In material science, compounds with triazole moieties are being explored for their utility in creating advanced materials.

- Polymer Chemistry : The introduction of this compound into polymer matrices can lead to the development of materials with improved thermal stability and mechanical properties. The chloromethyl group can serve as a reactive site for further functionalization or cross-linking.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida albicans. Results indicated that compounds with bulky substituents like tert-butyl exhibited enhanced antifungal activity compared to simpler analogs.

Case Study 2: Agrochemical Formulation

In a field trial reported by Pest Management Science, a formulation containing triazole derivatives demonstrated significant efficacy against Fusarium species affecting wheat crops. The study highlighted the importance of structural modifications in enhancing fungicidal activity.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

*Inferred from analogous CuAAC reactions . †Yields vary based on peroxide stability during synthesis .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1,2,3-triazoles generally proceeds via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other 1,3-dipolar cycloaddition methods involving azides and alkynes. For the title compound, the key steps include:

- Formation of the triazole ring through cycloaddition.

- Introduction of the 4-(chloromethyl) substituent.

- Attachment of the 1-(4-(tert-butyl)cyclohexyl) substituent.

Preparation of the 1,2,3-Triazole Core

2.1. 1,3-Dipolar Cycloaddition (Azide-Alkyne Cycloaddition):

- The classical approach involves reacting an organic azide with a terminal alkyne under copper catalysis to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

- In the context of the target compound, the alkyne would bear the 4-(chloromethyl) substituent or its precursor, while the azide would contain the 4-(tert-butyl)cyclohexyl moiety or vice versa.

- Typical conditions include the use of copper(I) catalysts, often generated in situ from copper(II) salts and reducing agents or using copper(I) complexes, in solvents such as toluene or THF under inert atmosphere.

2.2. Alternative Cycloaddition via Enamine Intermediates:

- Recent studies have shown that enamines derived from amines and 1,3-dicarbonyl compounds can undergo 1,3-dipolar cycloaddition with azides to form 1,2,3-triazolines, which upon ring-opening and tautomerization yield substituted triazoles.

- This method allows for the introduction of complex substituents and can be adapted for the tert-butylcyclohexyl group.

Introduction of the Chloromethyl Group

- The chloromethyl substituent at the 4-position of the triazole ring can be introduced either by using a chloromethyl-functionalized alkyne precursor or by post-triazole formation functionalization.

- Chloromethylation can be achieved by reaction of the corresponding hydroxymethyl triazole with thionyl chloride or other chlorinating agents under controlled conditions.

- For example, after forming the 1,2,3-triazole core, a hydroxymethyl group at the 4-position can be converted to chloromethyl by treatment with thionyl chloride at 0°C followed by reflux, then removal of excess reagent under reduced pressure.

Attachment of the 4-(tert-butyl)cyclohexyl Substituent

- The 1-position substitution with the 4-(tert-butyl)cyclohexyl group can be introduced by starting from the corresponding amine or azide bearing this bulky substituent.

- The bulky group can be incorporated via nucleophilic substitution or by using appropriately functionalized starting materials in the azide or alkyne components of the cycloaddition.

- Protection/deprotection strategies may be employed to tolerate the steric bulk during the synthetic steps.

Representative Preparation Procedure (Hypothetical Based on Literature)

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Use of cesium carbonate or potassium hydroxide as bases in related triazole syntheses has been shown to improve yields and reaction rates, especially for multisubstituted triazoles.

- The presence of bulky substituents such as tert-butylcyclohexyl requires careful control of reaction conditions to avoid steric hindrance affecting cycloaddition efficiency.

- Chloromethylation post-triazole formation is favored to avoid side reactions during cycloaddition steps.

- Purification by silica gel chromatography with gradient elution (hexane/ethyl acetate mixtures) effectively separates the desired product from unreacted starting materials and side products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chloromethylation of hydroxymethyl precursor | Thionyl chloride, 0°C to reflux | 80-90% | Controlled chlorination | |

| 2 | Azide formation from amine | NaNO2, NaN3, acidic medium | 85-95% | Inert atmosphere required | |

| 3 | Copper-catalyzed azide-alkyne cycloaddition | Cu(I) catalyst, toluene, 50°C, N2 | 85-92% | Regioselective triazole formation | |

| 4 | Purification | Flash chromatography (silica gel) | - | Essential for product purity |

Q & A

Q. What are the standard synthetic routes for preparing 1,2,3-triazole derivatives with chloromethyl substituents?

The chloromethyl group is typically introduced via alkylation or nucleophilic substitution. For example, chloromethylation of triazole precursors can be achieved using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether under basic conditions. Post-synthesis purification often employs gradient elution with CH₂Cl₂-MeOH mixtures (e.g., 5:1 to 4:1) combined with HPLC to achieve >95% purity, as demonstrated in analogous triazole syntheses . Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and detect steric/electronic effects from the tert-butyl group. For example, the tert-butyl group in cyclohexyl derivatives shows distinct upfield shifts in ¹³C NMR (~27 ppm for methyl carbons) .

- HPLC : To assess purity, with mobile phases optimized for polar triazole derivatives (e.g., CH₃CN-H₂O gradients) .

- HRMS : To validate molecular formula, especially for chlorine-containing derivatives (e.g., isotopic patterns for Cl) .

Q. How do catalysts influence the regioselectivity of 1,2,3-triazole synthesis?

Cu(I) catalysts (e.g., CuSO₄/ascorbate) favor 1,4-disubstituted triazoles via the Sharpless-Meldal mechanism, while Ag-Zn nanoheterostructured catalysts may alter regioselectivity in bulky substrates . The tert-butyl group in this compound may sterically hinder azide-alkyne cycloaddition, necessitating prolonged reaction times or elevated temperatures (50–80°C) .

Advanced Research Questions

Q. How can steric effects from the tert-butyl group impact reaction optimization?

The tert-butyl group on the cyclohexane ring introduces steric hindrance, which can:

- Reduce reaction rates in cycloadditions, requiring catalyst loading adjustments (e.g., 10–20 mol% Cu(I)) .

- Influence crystallization behavior, necessitating solvent screening (e.g., hexane/EtOAc mixtures) for purification .

- Affect NMR signal splitting due to restricted rotation of the cyclohexyl ring, as observed in analogs with bulky substituents .

Q. What methodologies resolve contradictions in NMR data for structurally similar triazoles?

Discrepancies in chemical shifts (e.g., chloromethyl protons at δ 4.2–4.5 ppm) may arise from solvent polarity or conformational flexibility. Strategies include:

Q. How can reaction yields be improved in sterically hindered systems?

Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates .

- Microwave-assisted synthesis : Reduces reaction times for slow cycloadditions (e.g., 30 minutes vs. 16 hours conventional) .

- Catalyst engineering : Bimetallic catalysts (Ag-Zn) improve regioselectivity and yield in hindered systems (e.g., 45–65% yields for cycloheptyl analogs) .

Methodological Recommendations

- Synthetic Design : Prioritize Cu(I)-catalyzed azide-alkyne cycloaddition for regiocontrol, followed by post-functionalization (e.g., chloromethylation) .

- Purification : Use silica gel chromatography with stepwise polarity gradients (CH₂Cl₂ → CH₂Cl₂-MeOH) and validate with HPLC (≥98% purity) .

- Troubleshooting : For low yields, screen alternative catalysts (e.g., Ru-based systems for strain-promoted cycloadditions) or employ microwave irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.